molecular formula C12H15N3O3 B14839009 4-Cyclopropoxy-N2,N5-dimethylpyridine-2,5-dicarboxamide

4-Cyclopropoxy-N2,N5-dimethylpyridine-2,5-dicarboxamide

Cat. No.: B14839009
M. Wt: 249.27 g/mol
InChI Key: BMUOCFUUPGTUSC-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-N2,N5-dimethylpyridine-2,5-dicarboxamide is a compound that belongs to the class of pyridine-2,5-dicarboxamide derivatives. These compounds are known for their significant roles in coordination chemistry, stabilization of reactive species, and catalytic organic transformations . The unique structure of this compound makes it a valuable compound in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-N2,N5-dimethylpyridine-2,5-dicarboxamide typically involves the reaction of pyridine-2,5-dicarboxylic acid with cyclopropylamine and dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bonds .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-N2,N5-dimethylpyridine-2,5-dicarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Cyclopropoxy-N2,N5-dimethylpyridine-2,5-dicarboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-N2,N5-dimethylpyridine-2,5-dicarboxamide involves its ability to coordinate with metal ions, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating organic transformations. The compound’s structure allows it to interact with specific molecular targets, such as metalloenzymes, and modulate their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclopropoxy-N2,N5-dimethylpyridine-2,5-dicarboxamide is unique due to its cyclopropoxy group, which imparts distinct steric and electronic properties. This makes it particularly effective in stabilizing reactive species and enhancing catalytic activity compared to other pyridine-2,5-dicarboxamide derivatives .

Properties

Molecular Formula

C12H15N3O3

Molecular Weight

249.27 g/mol

IUPAC Name

4-cyclopropyloxy-2-N,5-N-dimethylpyridine-2,5-dicarboxamide

InChI

InChI=1S/C12H15N3O3/c1-13-11(16)8-6-15-9(12(17)14-2)5-10(8)18-7-3-4-7/h5-7H,3-4H2,1-2H3,(H,13,16)(H,14,17)

InChI Key

BMUOCFUUPGTUSC-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=NC=C(C(=C1)OC2CC2)C(=O)NC

Origin of Product

United States

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